N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound that contains both oxadiazole and thiazepane rings
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazoles, have been found to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , and antiviral properties. These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
It’s known that 1,3,4-oxadiazoles can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
Similar compounds, such as 1,3,4-oxadiazoles, have been shown to influence a variety of biological processes, including inflammation and cancer . These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
In silico studies of similar compounds, such as 1,3,4-oxadiazoles, have indicated that they generally comply with lipinski’s rule of five, suggesting good oral bioavailability .
Result of Action
Similar compounds, such as 1,3,4-oxadiazoles, have been shown to exhibit significant radical scavenging property and edema inhibition, suggesting anti-inflammatory activity .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of similar compounds .
Biochemical Analysis
Biochemical Properties
1,3,4-oxadiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . They have been reported to exhibit inhibitory effects on enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Cellular Effects
The cellular effects of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide are not well documented. 1,3,4-oxadiazole derivatives have been reported to exhibit various effects on cell function. For instance, they have been shown to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. It is known that 1,3,4-oxadiazole derivatives can exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. It is known that the effects of 1,3,4-oxadiazole derivatives can vary with dosage, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
It has been reported that 1,3,4-oxadiazole derivatives can undergo various metabolic processes, including oxidation and conjugation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another approach includes the cyclization of semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or polyphosphoric acid (PPA) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis have been explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds containing the 1,3,4-oxadiazole ring, such as raltegravir and zibotentan, are known for their broad biological activity spectrum.
Thiazepane Derivatives: Compounds with thiazepane rings are also studied for their pharmacological properties.
Uniqueness
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its combination of oxadiazole and thiazepane rings, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3S/c1-6-13-14-9(17-6)4-11-10(16)7-5-18-3-2-8(15)12-7/h7H,2-5H2,1H3,(H,11,16)(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZQYRKFJSSKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2CSCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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